molecular formula C15H19NO6 B124869 4-Nitro-3-(octanoyloxy)benzoic acid CAS No. 55894-52-5

4-Nitro-3-(octanoyloxy)benzoic acid

Cat. No. B124869
CAS RN: 55894-52-5
M. Wt: 309.31 g/mol
InChI Key: VDCATWRTRISVBZ-UHFFFAOYSA-N
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Description

“4-Nitro-3-(octanoyloxy)benzoic acid”, also known as NOBA, is a chromogenic substrate for phospholipases such as PLA2 . It has the empirical formula C15H19NO6 and a molecular weight of 309.31 .


Molecular Structure Analysis

The molecular structure of “4-Nitro-3-(octanoyloxy)benzoic acid” consists of a benzoic acid core with a nitro group at the 4th position and an octanoyloxy group at the 3rd position . The exact 3D structure may be viewed using specialized software .


Chemical Reactions Analysis

“4-Nitro-3-(octanoyloxy)benzoic acid” is used to acrylate ε-amino groups of Lysine in order to immobilize phospholipase A2 in snake venom . More detailed information about its chemical reactions was not found in the available resources.


Physical And Chemical Properties Analysis

“4-Nitro-3-(octanoyloxy)benzoic acid” is a solid substance with a density of 1.2±0.1 g/cm³ . It has a boiling point of 476.9±40.0 °C at 760 mmHg . The compound has 7 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Photoluminescence in Lanthanide Coordination Compounds

A study by Sivakumar et al. (2010) explored the use of 4-benzyloxy benzoic acid derivatives (including a compound similar to 4-Nitro-3-(octanoyloxy)benzoic acid) in lanthanide coordination compounds. These compounds were used to test the influence of electron-releasing or electron-withdrawing substituents on photophysical properties. The study found that electron-releasing substituents improved the photoluminescence of Tb(3+) complexes, while electron-withdrawing groups decreased the overall sensitization efficiency of the Tb(3+)-centered luminescence (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Mesogenic Properties in Liquid Crystals

Weissflog et al. (1996) conducted research on benzoyloxybenzoic acids, similar to 4-Nitro-3-(octanoyloxy)benzoic acid, to observe their liquid crystalline behavior. They synthesized new benzoyloxybenzoic acids with terminal and lateral groups, noting liquid crystalline behavior at high temperatures (Weissflog, Dietzmann, Stützer, Drewello, Hoffmann, & Hartung, 1996).

Nitro-Hunsdiecker Reaction

Das et al. (2002) explored the nitrodecarboxylation of aromatic alpha, beta-unsaturated carboxylic acids and ring-activated benzoic acids, which includes compounds structurally related to 4-Nitro-3-(octanoyloxy)benzoic acid. This process involved using nitric acid and catalytic AIBN in MeCN, leading to the generation of nitrostyrenes and nitroarenes (Das, Sinha, & Roy, 2002).

Enzyme Activity Assay in Snake Venom

Holzer and Mackessy (1996) developed an endpoint assay for snake venom phospholipase A2 using 4-nitro-3-(octanoyloxy)benzoic acid. This assay is suitable for examining enzyme activity without the use of radioactive substrates or organic solvents, thus minimizing waste disposal concerns (Holzer & Mackessy, 1996).

Safety And Hazards

This compound is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental ingestion or inhalation, it is advised to seek immediate medical attention .

properties

IUPAC Name

4-nitro-3-octanoyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-2-3-4-5-6-7-14(17)22-13-10-11(15(18)19)8-9-12(13)16(20)21/h8-10H,2-7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCATWRTRISVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602602
Record name 4-Nitro-3-(octanoyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-3-(octanoyloxy)benzoic acid

CAS RN

55894-52-5
Record name 4-Nitro-3-(octanoyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
339
Citations
W Cho, MA Markowitz, FJ Kezdy - Journal of the American …, 1988 - ACS Publications
3-(Acyloxy)-4-nitrobenzoic acids were synthesized with acylgroups ranging from butyryl to dodecanoyl. All these compounds yielded monomeric solutions in water with 1.6%(v/v) …
Number of citations: 54 pubs.acs.org
M Holzer, SP Mackessy - Toxicon, 1996 - Elsevier
Phospholipase A 2 (PLA 2 ), an enzyme found in most snake venoms, catalyzes the hydrolysis of phospholipids in biological membranes, and some have presynaptic neurotoxic activity…
Number of citations: 285 www.sciencedirect.com
W Cho, FJ Kézdy - Methods in enzymology, 1991 - Elsevier
Publisher Summary This chapter focuses on the chromogenic substrates and assay of phospholipase A 2 . The high specificity of phospholipases A 2 (PLA 2 ) toward aggregated …
Number of citations: 87 www.sciencedirect.com
S Estrada-Gomez, LJ Vargas Munoz, P Lanchero… - Toxins, 2015 - mdpi.com
… boliviensis venom and RP-HPLC fractions showed hemolytic activity and hydrolyzed the synthetic substrate 4-nitro-3-octanoyloxy-benzoic acid, indicating the presence of …
Number of citations: 31 www.mdpi.com
VN Atanasov, S Stoykova, Y Goranova… - Interdisciplinary …, 2012 - sciendo.com
… effect on the enzymatic activity, reaching maximal enzyme reaction rate of acidic component to phospholipase A2 molar ratio of 0.8:1 on using 4-nitro-3-octanoyloxy-benzoic acid as …
Number of citations: 6 sciendo.com
L Caseli, VLB Tiburcio, FFR Vargas… - The Journal of …, 2012 - ACS Publications
The immobilization of biomolecules in films with a controlled architecture permits the access of information on the molecular interactions, not only between film components, but also …
Number of citations: 9 pubs.acs.org
EBS Diz Filho, S Marangoni, DO Toyama… - Toxicon, 2009 - Elsevier
… The standard assay mixture contained 200 μl of buffer (10 mM Tris–HCl, 10 mM CaCl 2 , 100 mM NaCl, pH 7.8), 20 μl of substrate (4-nitro-3-octanoyloxy-benzoic acid (NOBA, BIOMOL, …
Number of citations: 53 www.sciencedirect.com
CSP Cavalcante, FLL de Aguiar… - Journal of medical …, 2018 - microbiologyresearch.org
Purpose. Ctn[15–34], a carboxyl-terminal fragment of crotalicidin (a cathelicidin from the venom gland of a South American rattlesnake), has shown antifungal activity against clinical …
Number of citations: 20 www.microbiologyresearch.org
CH Tan, KY Wong, NH Tan, TS Ng, KY Tan - Toxins, 2019 - mdpi.com
… in the cobras, the svPLA 2 activities for 15 cobra species were examined with an acidimetric and a colorimetric assay, using egg yolk suspension and 4-nitro-3-octanoyloxy benzoic acid …
Number of citations: 27 www.mdpi.com
S Estrada-Gómez, LJV Muñoz, M Saldarriaga-Córdoba… - Acta tropica, 2016 - Elsevier
… confirmed as dependent of enzymatic active phospholipases A 2 (PLA 2 ) since the same hemolytic fractions, hydrolyzed the specific PLA 2 substrate 4-nitro-3-octanoyloxy-benzoic acid…
Number of citations: 17 www.sciencedirect.com

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